molecular formula C4H4F3NO B1442553 2-Hydroxy-4,4,4-trifluorobutyronitrile CAS No. 912578-73-5

2-Hydroxy-4,4,4-trifluorobutyronitrile

Cat. No. B1442553
M. Wt: 139.08 g/mol
InChI Key: VKCYYMYRFIETJN-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4,4-trifluorobutyronitrile is a chemical compound with the molecular formula C4H4F3NO and a molecular weight of 139.08 . It is also known by the synonym 4,4,4-trifluoro-2-hydroxybutanenitrile .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4,4,4-trifluorobutyronitrile consists of 4 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The boiling point of 2-Hydroxy-4,4,4-trifluorobutyronitrile is predicted to be 220.0±40.0 °C, and its density is predicted to be 1.360±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.23±0.20 .

Scientific Research Applications

Electrogenerated Base-Promoted Synthesis

The synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles through an electrochemical strategy is a notable application. This process involves a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, presenting advantages such as high product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

Condensation with 2-Hydroxy-4,6-dimethylacetophenone

This application involves the condensation of 2-hydroxy-4,6-dimethylacetophenone with trifluoro- and trichloroacetonitriles to produce 2-amino-5,7-dimethyl-2-trifluoro(trichloro)methyl-4-chromanones. The process highlights the versatility of these compounds in forming various heterocyclic structures (Sosnovskikh, 1998).

Applications in Fluorinating Agents

The utility of (1,1,2-trifluoro-2-chloroethyl)-diethylamine as a fluorinating agent for replacing hydroxyl groups with fluorine atoms, especially in hydroxy-compounds carrying other functional groups like carbonyl, ester, and amino-groups, is another significant application (Bergmann & Cohen, 1970).

Role in Synthesizing Fluorescence Probes

Developing novel fluorescence probes that selectively detect highly reactive oxygen species (hROS) is another application. Compounds like HPF and APF, derived from 2-hydroxy derivatives, have shown efficacy in detecting hROS and differentiating them from other reactive oxygen species (Setsukinai et al., 2003).

Safety And Hazards

While specific safety data for 2-Hydroxy-4,4,4-trifluorobutyronitrile is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or skin contact, using only in well-ventilated areas, and wearing appropriate protective equipment .

properties

IUPAC Name

4,4,4-trifluoro-2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYYMYRFIETJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,4,4-trifluorobutyronitrile

Synthesis routes and methods

Procedure details

3,3,3-Trifluoropropanal was added to a mixture of sodium hydrogensulfate and water, with vigorously stirring at 0° C., followed by further stirring for 10 minutes. An aqueous solution of potassium cyanide was dropwise added, followed by reaction with stirring at 0° C. for 1 hour and then work-up and purification to obtain 4,4,4-trifluoro-2-hydroxybutanenitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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